![molecular formula C8H9BrN2O2 B2974824 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 2460748-56-3](/img/structure/B2974824.png)
4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Cascade Reaction Sequences
A study described a novel cascade reaction sequence that produces 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones from α-bromo ketones and 6-amino-2-methylpyrimidin-4(3H)-one under specific conditions. This method represents an efficient route to these molecules, highlighting their potential in further synthetic applications (Gao et al., 2007).
Microwave-Assisted Synthesis
Another study focused on the microwave-assisted synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives starting from dibromo derivatives of homophthalimides and tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones. The research demonstrated an improved synthesis method that enhances yields, reduces reaction times, and is environmentally friendly due to the closed system of microwave synthesis (Faty et al., 2015).
Biological Activity and Applications
Antimicrobial Activity
The same study investigating microwave-assisted synthesis also evaluated the antimicrobial activities of the synthesized compounds. Some of the newly synthesized compounds showed moderate to low activities against investigated microbial species, underscoring the importance of structural variation in enhancing biological activity (Faty et al., 2015).
Urease Inhibition
A different study explored the urease inhibition properties of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, finding that some compounds exhibited significant activity. This highlights the potential of pyrrolo[1,2-c]pyrimidine derivatives in the development of urease inhibitors with therapeutic applications (Rauf et al., 2010).
Anticancer Activity
Research into fused pyrimidinone derivatives, including Schiff base ligands and their complexes with La and Gd, demonstrated promising anticancer activity against human epithelial colorectal adenocarcinoma cells (Caco2). This suggests the potential utility of pyrrolo[1,2-c]pyrimidine derivatives in anticancer therapy (Aly et al., 2018).
Mecanismo De Acción
The mode of action of these compounds often involves interaction with specific targets leading to changes in cellular processes. For instance, some pyrrolopyrazine derivatives have shown activity on kinase inhibition .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly impact a compound’s bioavailability and efficacy.
Propiedades
IUPAC Name |
4-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7(12)6(9)5-3-2-4-11(5)8(10)13/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJBFTWRJVSSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2CCCN2C1=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

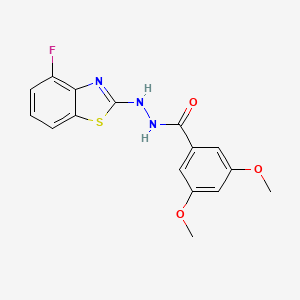
![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)
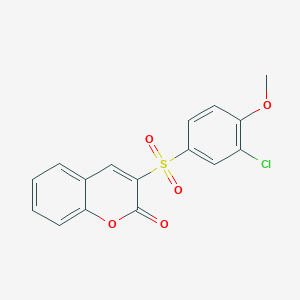

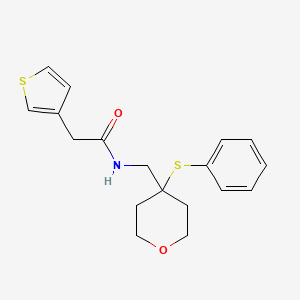

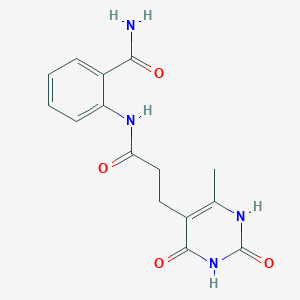
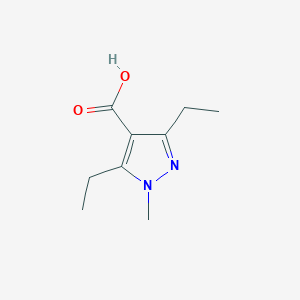
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)
![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)
![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)